L-Cysteine, L-cysteinyl-L-cysteinyl-L-prolylglycyl-L-cysteinyl-

Description

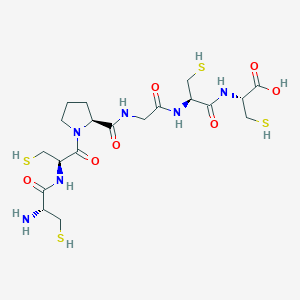

The compound L-Cysteine, L-cysteinyl-L-cysteinyl-L-prolylglycyl-L-cysteinyl- is a peptide comprising multiple L-cysteine residues linked via peptide bonds, interspersed with a proline-glycine (Pro-Gly) sequence. The Pro-Gly motif may confer conformational flexibility, influencing interactions with biological targets or chemical reactivity .

Properties

CAS No. |

636575-87-6 |

|---|---|

Molecular Formula |

C19H32N6O7S4 |

Molecular Weight |

584.8 g/mol |

IUPAC Name |

(2R)-2-[[(2R)-2-[[2-[[(2S)-1-[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C19H32N6O7S4/c20-9(5-33)15(27)23-11(7-35)18(30)25-3-1-2-13(25)17(29)21-4-14(26)22-10(6-34)16(28)24-12(8-36)19(31)32/h9-13,33-36H,1-8,20H2,(H,21,29)(H,22,26)(H,23,27)(H,24,28)(H,31,32)/t9-,10-,11-,12-,13-/m0/s1 |

InChI Key |

PCYFMDUCBPABFA-VLJOUNFMSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CS)NC(=O)[C@H](CS)N)C(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CS)NC(=O)C(CS)N)C(=O)NCC(=O)NC(CS)C(=O)NC(CS)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Hydrolysis of Keratin

Historically, L-cysteine was produced primarily through the hydrolysis of keratin, a fibrous protein found in hair and nails. This method involves:

- Raw Materials : Keratin sources (e.g., hair).

- Process : Keratin is treated with strong acids or bases to break down the protein structure into amino acids, including L-cysteine.

- Yield : This method typically yields L-cystine, which can be further reduced to L-cysteine.

Electrochemical Reduction

A more modern approach involves the electrochemical reduction of L-cystine, which is a dimeric form of cysteine. This method offers several advantages, including higher yields and efficiency:

Electrochemical Cell Design : The process utilizes an electrochemical cell with an anode and cathode separated by a cation-selective membrane.

-

- Anolyte: A source of hydrogen ions (e.g., hydrochloric acid).

- Catholyte: A solution of L-cystine in hydrochloric acid.

- Current Density: Typically between 500 to 700 A/m².

- Voltage: Ranges from 2.5 to 6.0 V.

-

- Circulation of anolyte and catholyte through the cell while applying electric current.

- Monitoring concentration levels of L-cystine.

- Stopping the process when concentrations drop below a certain threshold.

Yield and Efficiency : Reports indicate chemical yields up to 97% with current efficiencies around 73%.

Peptide Synthesis Techniques

For synthesizing complex derivatives such as "L-cysteinyl-L-cysteinyl-L-prolylglycyl-L-cysteinyl-", peptide synthesis methods are employed:

Solid Phase Peptide Synthesis (SPPS) : This method allows for the sequential addition of amino acids to a growing peptide chain on a solid support.

-

- Activation of carboxylic acid groups on amino acids to facilitate coupling.

- Use of protecting groups to prevent undesired reactions during synthesis.

Finalization : After synthesis, the peptide is cleaved from the solid support and purified.

The following table summarizes the key attributes of each preparation method for L-cysteine derivatives:

| Method | Raw Materials | Yield (%) | Efficiency | Notes |

|---|---|---|---|---|

| Hydrolysis | Keratin | Variable | Low | Traditional method with low yield |

| Electrochemical Reduction | L-Cystine, HCl | Up to 97% | High | Modern technique with high efficiency |

| Solid Phase Synthesis | Amino Acids | Variable | Moderate | Suitable for complex derivatives |

Recent studies have highlighted the versatility of L-cysteine derivatives in various fields:

Food Industry : Used as flavor enhancers in meat products and pet food due to its umami flavor profile.

Pharmaceuticals : Acts as an intermediate in synthesizing compounds like S-carboxymethylcysteine, which serves as a decongestant.

Chemical Reactions Analysis

Disulfide Bond Formation and Oxidation

The thiol groups (-SH) of cysteine residues undergo oxidation to form intra- or intermolecular disulfide bonds (-S-S-), a hallmark reaction for cysteine-rich peptides.

Key Findings:

-

Oxidation Mechanism :

-

Structural Impact :

Example Reaction:

Cyclization via Native Chemical Ligation

The Pro-Gly sequence and terminal cysteines facilitate cyclization under specific conditions.

Experimental Data:

-

Method :

-

Efficiency :

| Cyclic Product | Yield (%) | Conditions |

|---|---|---|

| cyclo(-Cys-Arg-Gly-Asp-Cys-D-Pro-) | 66 | pH 5.2, NaBEt₄, RT |

| cyclo(-D-Cys-Arg-Gly-Asp-Cys-Pro-) | 76 | pH 5.2, NaBEt₄, RT |

Radical-Mediated Reactions

Cysteine residues participate in redox reactions, generating reactive oxygen species (ROS) and sulfhydryl radicals.

Critical Pathways:

-

Thiyl Radical Propagation :

-

Metal Catalysis :

pH-Dependent Reactivity

The thiol group’s nucleophilicity is pH-sensitive, influencing reaction outcomes.

-

Thiol Deprotonation :

Metal Chelation and Coordination

Cysteine’s thiol and amino groups form stable complexes with transition metals.

-

Binding Modes :

-

Functional Impact :

S-Nitrosylation and Post-Translational Modifications

Cysteine residues undergo nitrosylation, influencing signaling pathways.

Scientific Research Applications

Pharmaceutical Applications

L-Cysteine and its derivatives are widely used in pharmaceutical formulations due to their biological activities:

- Antioxidant Properties : L-Cysteine acts as a precursor to glutathione, which is vital for combating oxidative stress. This property is exploited in formulations aimed at treating conditions associated with oxidative damage, such as chronic inflammation and neurodegenerative diseases .

- Mucolytic Agent : NAC has been utilized as a mucolytic agent in patients with respiratory disorders like cystic fibrosis. It helps break down mucus by reducing disulfide bonds, facilitating easier expectoration .

- Detoxification : L-Cysteine is involved in detoxification processes, particularly in the liver. It aids in the elimination of heavy metals and other toxins from the body .

Nutritional Applications

In nutritional therapy, L-Cysteine is recognized for its role in enhancing health outcomes:

- Supplementation in Malnutrition : Studies have shown that L-Cysteine supplementation can restore glutathione levels in malnourished children, improving their overall health status .

- Support for Chronic Conditions : Clinical trials indicate that L-Cysteine may reduce the risk of cardiovascular events and improve metabolic parameters in patients with diabetes .

Cosmetic Applications

L-Cysteine is also incorporated into cosmetic formulations due to its beneficial effects on skin and hair:

- Hair Care Products : It is used to strengthen hair and reduce hair loss by enhancing keratin formation .

- Skin Health : L-Cysteine contributes to skin elasticity and hydration through its antioxidant properties .

Case Study 1: Nutritional Therapy in Children

A clinical trial involving children with severe malnutrition demonstrated that L-Cysteine supplementation significantly improved glutathione synthesis during treatment phases, highlighting its importance in nutritional therapy .

Case Study 2: Mucolytic Efficacy

Research conducted on patients with cystic fibrosis showed that NAC effectively reduced mucus viscosity, leading to improved lung function and reduced hospitalizations due to respiratory infections .

Table 1: Summary of L-Cysteine Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Antioxidant agent | Reduces oxidative stress |

| Mucolytic agent | Facilitates mucus clearance | |

| Detoxification | Aids in heavy metal elimination | |

| Nutritional Therapy | Supplementation for malnutrition | Restores glutathione levels |

| Support for chronic conditions | Reduces cardiovascular risks | |

| Cosmetics | Hair care products | Strengthens hair |

| Skin formulations | Improves skin hydration |

Table 2: Clinical Findings on L-Cysteine Efficacy

| Study Focus | Population | Key Findings |

|---|---|---|

| Nutritional therapy | Malnourished children | Improved glutathione synthesis |

| Respiratory conditions | Cystic fibrosis patients | Reduced mucus viscosity |

| Chronic diseases | Diabetic patients | Improved metabolic parameters |

Mechanism of Action

The mechanism of action of L-Cysteine, L-cysteinyl-L-cysteinyl-L-prolylglycyl-L-cysteinyl- involves its ability to form disulfide bonds, which are crucial for the stabilization of protein structures. The thiol group in L-cysteine can undergo redox reactions, contributing to its antioxidant properties. Additionally, L-cysteine serves as a precursor for the synthesis of glutathione, a major antioxidant in the body .

Comparison with Similar Compounds

Structural and Functional Comparisons with Cysteine-Containing Peptides

Table 1: Structural Features of Selected Cysteine-Containing Compounds

Key Insights :

- The target peptide’s four cysteine residues exceed glutathione’s single cysteine, suggesting enhanced capacity for disulfide bonding or metal interaction .

- Pro-Gly motifs, as seen in ’s peptide, may stabilize turns in peptide chains, influencing receptor binding or enzymatic processing .

Reactivity with Formaldehyde and Other Electrophiles

Table 2: Reaction Rates of Cysteine Derivatives with Formaldehyde

Key Insights :

- The target peptide’s cysteine residues may react with formaldehyde at rates comparable to free L-cysteine, forming adducts via thiol group interactions .

Functional Roles: Antioxidant and Bactericidal Activity

Key Insights :

- The target peptide’s multiple thiol groups could enhance its antioxidant capacity, similar to L-cysteine’s role in glutathione synthesis .

- L-Cysteine’s bactericidal synergy with H₂O₂ is potentiated by metal ions (e.g., Fe²⁺), suggesting the peptide may exhibit similar metal-dependent activity .

Stereochemical and Enantiomeric Comparisons

- D-Cysteine vs. L-Cysteine: D-Cysteine is less biologically active due to stereochemical incompatibility with mammalian enzymes, though it shows unique neuroprotective effects in preclinical studies . The target peptide’s L-configuration ensures compatibility with endogenous biochemical pathways.

Biological Activity

L-Cysteine, a sulfur-containing amino acid, plays a crucial role in various biological processes. It is not only a precursor for protein synthesis but also vital for the production of important biomolecules such as glutathione, taurine, and hydrogen sulfide. The compound "L-Cysteine, L-cysteinyl-L-cysteinyl-L-prolylglycyl-L-cysteinyl-" represents a complex structure that may exhibit unique biological activities due to its multiple cysteine residues and proline component.

Overview of L-Cysteine

L-Cysteine is classified as a semi-essential amino acid, meaning it can be synthesized in the body but may need to be obtained from dietary sources under certain conditions. It is involved in:

- Protein Structure : Cysteine residues contribute to the formation of disulfide bonds, which stabilize protein structure.

- Antioxidant Defense : It is a precursor to glutathione, a major antioxidant in cells.

- Detoxification : Cysteine aids in detoxifying harmful substances by conjugating with them.

1. Antimicrobial Properties

Research has shown that adding L-cysteine to peptide sequences can enhance their antimicrobial activity. For instance, the addition of L-cysteine to the N- or C-terminus of specific peptides significantly increased their effectiveness against bacterial strains such as E. coli .

| Peptide Modification | Antimicrobial Activity |

|---|---|

| Original Peptide | Low |

| N-Terminus L-Cys | Moderate |

| C-Terminus L-Cys | High |

2. Cell Culture Applications

In cell culture, L-cysteine and its oxidized form, L-cystine, are used as essential supplements. They play critical roles in maintaining cellular health by participating in redox reactions and supporting protein folding through disulfide bond formation .

3. Metabolic Pathways

L-Cysteine is involved in various metabolic pathways. For example, it can be metabolized into several metabolites through enzymatic reactions, which can influence cellular processes . The metabolic fate of L-cysteine includes:

- Conversion to L-cystine

- Formation of hypotaurine and taurine

- Participation in the synthesis of hydrogen sulfide

Case Study 1: Antimicrobial Activity Enhancement

A study demonstrated that peptides containing L-cysteine exhibited increased antimicrobial properties when compared to their cysteine-free counterparts. The mechanism was attributed to the thiol group of cysteine, which interacts with bacterial membranes .

Case Study 2: Role in Detoxification

In another investigation, researchers explored how L-cysteine contributes to detoxification processes within cells by scavenging reactive oxygen species (ROS) and reducing oxidative stress . This property is particularly significant in cell culture environments where oxidative damage can impair cell viability.

Research Findings and Implications

Recent studies indicate that structural modifications of cysteine-containing peptides can lead to varied biological activities. For instance, the configuration of cysteine residues affects their interaction with integrins, which are crucial for cellular adhesion and signaling .

The development of cyclic peptides from cysteinyl prolyl esters has shown promise in creating potent inhibitors for protein-protein interactions, highlighting the potential therapeutic applications of modified cysteine derivatives .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for distinguishing L-cysteine from its oxidized form, L-cystine, in crystallographic studies?

- Methodological Approach : Use infrared (IR) and Raman spectroscopy to identify functional groups. The S-H bend (~2550 cm⁻¹) is unique to L-cysteine, while the S-S stretch (~500 cm⁻¹) is specific to L-cystine . X-ray diffraction (XRD) further confirms structural identity by analyzing lattice parameters (e.g., S-S bond distance: 2.047 Å in L-cystine vs. absent in L-cysteine) .

- Experimental Design : Compare theoretical (DFT calculations) and experimental spectra to account for van der Waals interactions and temperature/pressure effects during crystallization .

Q. How can researchers synthesize and stabilize peptides containing multiple L-cysteine residues, such as L-cysteinyl-L-cysteinyl-L-prolylglycyl-L-cysteinyl-?

- Synthesis Protocol :

- Use solid-phase peptide synthesis (SPPS) with Fmoc-protected cysteine.

- Protect thiol groups with trityl or acetamidomethyl (Acm) groups during synthesis to prevent oxidation .

- Stabilization : Post-synthesis, oxidize under controlled conditions (e.g., H₂O₂ or I₂) to form disulfide bonds. Verify purity via HPLC and mass spectrometry .

Q. What biochemical pathways link L-cysteine to glutathione synthesis, and how can this be quantified in cellular models?

- Pathway Analysis : L-cysteine is a rate-limiting substrate for glutathione (GSH) synthesis via the enzymes γ-glutamylcysteine synthetase (GCL) and glutathione synthetase (GSS).

- Quantification Methods :

- Measure intracellular GSH using HPLC with electrochemical detection or fluorescent probes (e.g., monochlorobimane) .

- Knockout/knockdown models (e.g., CRISPR-Cas9 targeting GCL or GSS) validate pathway dependency .

Advanced Research Questions

Q. How can metabolic control analysis (MCA) identify flux-controlling enzymes in L-cysteine biosynthesis pathways?

- Experimental Framework :

Establish a fed-batch fermentation process using E. coli strains engineered for L-cysteine production .

Perturb metabolism via substrate limitation (e.g., glucose or thiosulfate) and measure metabolome (LC-MS) and fluxome (¹³C-labeling) changes.

Apply thermodynamic flux analysis (TFA) to identify enzymes with high flux control coefficients (e.g., serine acetyltransferase, cysteine synthase) .

- Validation : Overexpress target enzymes (e.g., cysE or cysK) and assess L-cysteine yield improvements .

Q. What strategies resolve contradictions in reported antioxidant effects of L-cysteine in hepatic models?

- Data Conflict Analysis :

- Dosage Dependency : Low doses (≤100 μM) may enhance GSH synthesis, while high doses (>500 μM) induce pro-oxidant effects via H₂S overproduction.

- Model Specificity : Primary hepatocytes vs. immortalized cell lines (e.g., HepG2) show divergent redox regulation due to basal GSH levels .

- Methodological Adjustments :

- Standardize assay conditions (oxygen tension, media composition).

- Use siRNA silencing to isolate pathways (e.g., CBS or CTH knockdown to modulate H₂S production) .

Q. How can computational modeling predict the conformational stability of L-cysteine-rich peptides under varying redox conditions?

- Modeling Workflow :

Perform molecular dynamics (MD) simulations (e.g., GROMACS) to analyze disulfide bond formation/breaking in silico.

Parameterize force fields using experimental Raman/IR data for S-S and S-H bonds .

Predict redox-sensitive regions by calculating free energy landscapes (FELs) under simulated oxidative vs. reductive environments .

- Validation : Compare simulation results with circular dichroism (CD) spectra and thiol-disulfide exchange assays .

Research Design Considerations

- Contamination Risks : L-cysteine is prone to auto-oxidation; use argon/vacuum environments during synthesis and storage at -80°C with DTT/TCEP .

- Ethical Reporting : Disclose batch-to-batch variability in peptide synthesis (e.g., disulfide connectivity patterns) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.